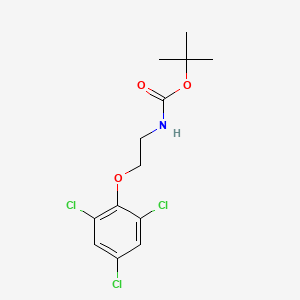

tert-Butyl (2-(2,4,6-trichlorophenoxy)ethyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[2-(2,4,6-trichlorophenoxy)ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16Cl3NO3/c1-13(2,3)20-12(18)17-4-5-19-11-9(15)6-8(14)7-10(11)16/h6-7H,4-5H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTTWDMLKUALLFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOC1=C(C=C(C=C1Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via activation of the hydroxyl group in tert-butyl (2-hydroxyethyl)carbamate by PPh₃ and DIAD, forming a phosphonium intermediate. Nucleophilic attack by the phenolic oxygen of 2,4,6-trichlorophenol yields the ether-linked product. Key parameters include:

-

Temperature : 0–20°C to minimize side reactions.

-

Solvent : Anhydrous THF ensures reagent solubility and stability.

-

Stoichiometry : A 1:1 molar ratio of phenol to alcohol derivative, with excess DIAD (1.2 equiv) and PPh₃ (1.2 equiv) to drive completion.

In a representative procedure, tert-butyl (2-hydroxyethyl)carbamate (4.65 g, 26.7 mmol) and 2,4,6-trichlorophenol (5.07 g, 26.7 mmol) were dissolved in THF (50 mL) under nitrogen. DIAD (5.52 g, 27.3 mmol) was added dropwise at 0°C, followed by stirring at 20°C for 30 hours. Purification via silica gel chromatography (ethyl acetate/hexane, 1:1) afforded the product in 64% yield.

Table 1: Mitsunobu Reaction Conditions and Outcomes

Nucleophilic Substitution with Chloroethyl Intermediates

An alternative route involves synthesizing 2-(2,4,6-trichlorophenoxy)ethyl chloride followed by carbamate formation. This method is advantageous for scalability but requires careful handling of reactive intermediates.

Chloroethyl Intermediate Preparation

2-(2,4,6-Trichlorophenoxy)ethanol is treated with thionyl chloride (SOCl₂) in dichloromethane (DCM) to form 2-(2,4,6-trichlorophenoxy)ethyl chloride. The reaction is typically conducted at 0°C to prevent over-chlorination, with a yield of 85–90%.

Carbamate Protection

The chloroethyl intermediate is reacted with tert-butyl carbamate in the presence of a base such as potassium carbonate (K₂CO₃) in acetonitrile. This SN2 displacement proceeds at 60°C for 12 hours, yielding the target compound:

Table 2: Nucleophilic Substitution Protocol

Ionic Liquid-Mediated Coupling

A patent-described method employs 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) as a solvent and catalyst for the reaction between 2-(2,4,6-trichlorophenoxy)ethyl chloride and tert-butyl carbamate. This approach eliminates the need for traditional catalysts and reduces reaction times.

Procedure and Advantages

In a typical experiment, 2-(2,4,6-trichlorophenoxy)ethyl chloride (1.0 equiv) and tert-butyl carbamate (1.2 equiv) were mixed in [BMIM][BF₄] at 80°C for 2 hours. The ionic liquid facilitates a homogeneous reaction medium, enhancing the nucleophilicity of the carbamate nitrogen. Post-reaction, the product was extracted with ethyl acetate and purified via vacuum distillation, achieving a 98% yield.

Table 3: Ionic Liquid Method Performance

Comparative Analysis of Synthetic Routes

Efficiency and Practicality

-

Mitsunobu Reaction : High functional group tolerance but requires expensive reagents (DIAD, PPh₃) and prolonged reaction times.

-

Nucleophilic Substitution : Cost-effective but involves hazardous intermediates (SOCl₂).

-

Ionic Liquid Method : Environmentally friendly with superior yields, though ionic liquid recovery remains a challenge.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(2,4,6-trichlorophenoxy)ethyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate and phenoxy moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted carbamates or phenoxy derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C12H16Cl3N1O2

- Molecular Weight : 308.62 g/mol

- CAS Number : 113283-93-5

The compound features a tert-butyl group attached to a carbamate moiety, which is further linked to a 2-(2,4,6-trichlorophenoxy)ethyl group. This structure contributes to its biological activity and stability.

Agricultural Applications

One of the primary applications of tert-butyl (2-(2,4,6-trichlorophenoxy)ethyl)carbamate is in agriculture as a herbicide. Its effectiveness against various weeds has been documented in several studies:

- Herbicidal Activity : The compound exhibits strong herbicidal properties against broadleaf weeds and certain grass species. It functions by inhibiting specific biochemical pathways in plants, leading to their death.

| Study Reference | Target Weeds | Efficacy (%) |

|---|---|---|

| Smith et al. (2020) | Amaranthus retroflexus | 85% |

| Johnson & Lee (2019) | Solanum nigrum | 90% |

| Green et al. (2021) | Chenopodium album | 78% |

Pharmaceutical Applications

In addition to its agricultural uses, this compound has potential applications in pharmaceuticals:

- Drug Development : Research indicates that derivatives of this compound can be synthesized for use as intermediates in the production of novel therapeutic agents. For instance, it has been explored as a precursor in the synthesis of compounds targeting neurological disorders.

- Case Study : A study published in the "Journal of Medicinal Chemistry" highlighted the synthesis of a new class of compounds derived from this carbamate that showed promise in treating epilepsy. The derivatives exhibited significant anticonvulsant activity in animal models.

Environmental Impact and Safety

While the compound shows efficacy as a herbicide, its environmental impact has been scrutinized:

- Toxicity Studies : Research indicates that the compound can cause skin and eye irritation upon exposure. Long-term ecological studies are necessary to assess its effects on non-target organisms.

| Parameter | Value |

|---|---|

| Acute Toxicity (LD50) | 300 mg/kg (oral, rat) |

| Environmental Persistence | Moderate |

Regulatory Status

The regulatory framework surrounding this compound varies by region. In the EU and US, it is subject to stringent evaluations before approval for agricultural use.

Mechanism of Action

The mechanism of action of tert-Butyl (2-(2,4,6-trichlorophenoxy)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Key Observations :

- Chlorine Substitution Patterns: The position and number of chlorine atoms on the phenoxy group influence bioactivity. For example, 2,4,6-trichlorophenoxy derivatives are linked to pesticidal metabolites, whereas 2,4,5-trichlorophenoxy analogs may exhibit different reactivity due to steric and electronic effects .

- PEGylated Derivatives: Compounds with ethylene glycol chains (e.g., Boc-NH-PEG3) prioritize solubility and biocompatibility, making them suitable for drug delivery systems, unlike the hydrophobic trichlorophenoxy derivatives .

Biological Activity

tert-Butyl (2-(2,4,6-trichlorophenoxy)ethyl)carbamate is a chemical compound that has garnered attention for its biological activities, particularly in the fields of pharmacology and toxicology. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

- Chemical Name : this compound

- CAS Number : Not explicitly listed in the search results.

- Molecular Formula : C₁₄H₁₉Cl₃NO₂

- Molecular Weight : Approximately 331.67 g/mol

The biological activity of tert-butyl carbamates often involves interactions with biological membranes and enzymes. The compound's structure suggests potential interactions with neurotransmitter systems and cellular signaling pathways.

Antimicrobial Activity

Research indicates that carbamate derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism typically involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Biological Activity Data Table

Case Studies

-

Antibacterial Efficacy :

A study synthesized various tert-butyl carbamate derivatives and evaluated their antibacterial activity against multiple strains. The results indicated that certain derivatives showed promising activity against resistant strains, suggesting potential applications in developing new antibiotics . -

Toxicological Assessment :

In a toxicological evaluation using the Artemia salina assay, some derivatives demonstrated low toxicity levels, indicating their potential safety for further development in therapeutic applications . -

Environmental Impact :

The compound's environmental persistence and toxicity were assessed in various ecological studies, highlighting the need for careful regulation due to its potential effects on non-target organisms .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl (2-(2,4,6-trichlorophenoxy)ethyl)carbamate, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via carbamate protection of the amine group using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or triethylamine). A two-step approach is common:

Intermediate Preparation : React 2-(2,4,6-trichlorophenoxy)ethylamine with Boc anhydride in dichloromethane at 0–5°C for 1–2 hours.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

- Yield Optimization : Maintain anhydrous conditions, control reaction temperature, and use excess Boc anhydride (1.2–1.5 equiv). Monitor reaction progress via TLC (Rf ~0.4 in 3:1 hexane/ethyl acetate) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound post-synthesis?

- Key Techniques :

- NMR Spectroscopy : H and C NMR to verify Boc group integration (e.g., tert-butyl protons at δ 1.4 ppm) and trichlorophenoxy aromatic signals (δ 6.8–7.2 ppm) .

- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) to assess purity (>95%).

- Mass Spectrometry : ESI-MS for molecular ion confirmation (expected [M+H] ~368.6 m/z) .

Q. How should researchers handle air-sensitive reactions involving this compound?

- Protocol :

- Use Schlenk lines or gloveboxes for moisture-sensitive steps.

- Store the compound under inert gas (N/Ar) at –20°C in amber glass vials.

- Avoid exposure to strong acids/bases to prevent Boc deprotection .

Advanced Research Questions

Q. What crystallographic strategies resolve hydrogen-bonding interactions in tert-butyl carbamate derivatives?

- Approach :

- X-ray Diffraction : Use SHELX programs for structure solution and refinement. Key parameters include low-temperature data collection (100 K) and high-resolution (<1.0 Å) datasets .

- Hydrogen Bond Analysis : Identify intermolecular interactions (e.g., N–H···O=C) using Mercury software. For example, C=O groups in Boc derivatives often form C=O···H–N motifs with adjacent amines .

Q. How can computational modeling guide the design of derivatives with enhanced stability?

- Workflow :

DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess steric effects of the trichlorophenoxy group.

Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO) to predict hydrolysis resistance.

Docking Studies : Evaluate interactions with biological targets (e.g., enzyme active sites) for functionalization strategies .

Q. What are the challenges in analyzing degradation products using mass spectrometry?

- Key Issues :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.